molecular formula C19H28N4O2S B1193466 N-[3-(dimethylamino)-2-methylpropyl]-N-(2,6-dimethylphenyl)-2-phenylacetamide

N-[3-(dimethylamino)-2-methylpropyl]-N-(2,6-dimethylphenyl)-2-phenylacetamide

Cat. No.: B1193466
M. Wt: 376.519
InChI Key: HMGVZKHMBHCRJQ-SFNKJDCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(Dimethylamino)-2-methylpropyl)-2’,6’-dimethyl-2-phenylacetanilide is a synthetic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a dimethylamino group, a methylpropyl chain, and a phenylacetanilide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Dimethylamino)-2-methylpropyl)-2’,6’-dimethyl-2-phenylacetanilide typically involves the reaction of 2,6-dimethylacetanilide with 3-(dimethylamino)-2-methylpropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as lead acetate can also enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Dimethylamino)-2-methylpropyl)-2’,6’-dimethyl-2-phenylacetanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetanilides.

Scientific Research Applications

N-(3-(Dimethylamino)-2-methylpropyl)-2’,6’-dimethyl-2-phenylacetanilide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(Dimethylamino)-2-methylpropyl)-2’,6’-dimethyl-2-phenylacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways . The compound’s structure allows it to penetrate cell membranes, making it effective in intracellular applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(Dimethylamino)-2-methylpropyl)-2’,6’-dimethyl-2-phenylacetanilide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industry.

Properties

Molecular Formula

C19H28N4O2S

Molecular Weight

376.519

IUPAC Name

N-[3-(dimethylamino)-2-methylpropyl]-N-(2,6-dimethylphenyl)-2-phenylacetamide

InChI

InChI=1S/C22H30N2O/c1-17(15-23(4)5)16-24(22-18(2)10-9-11-19(22)3)21(25)14-20-12-7-6-8-13-20/h6-13,17H,14-16H2,1-5H3

InChI Key

HMGVZKHMBHCRJQ-SFNKJDCFSA-N

SMILES

CC1=C(C(=CC=C1)C)N(CC(C)CN(C)C)C(=O)CC2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SA-49;  SA 49;  SA49

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(dimethylamino)-2-methylpropyl]-N-(2,6-dimethylphenyl)-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(dimethylamino)-2-methylpropyl]-N-(2,6-dimethylphenyl)-2-phenylacetamide
Reactant of Route 3
N-[3-(dimethylamino)-2-methylpropyl]-N-(2,6-dimethylphenyl)-2-phenylacetamide
Reactant of Route 4
N-[3-(dimethylamino)-2-methylpropyl]-N-(2,6-dimethylphenyl)-2-phenylacetamide
Reactant of Route 5
N-[3-(dimethylamino)-2-methylpropyl]-N-(2,6-dimethylphenyl)-2-phenylacetamide
Reactant of Route 6
N-[3-(dimethylamino)-2-methylpropyl]-N-(2,6-dimethylphenyl)-2-phenylacetamide

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